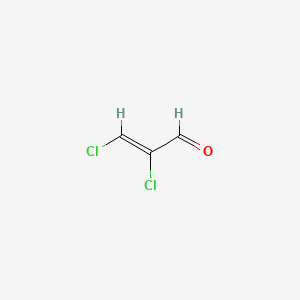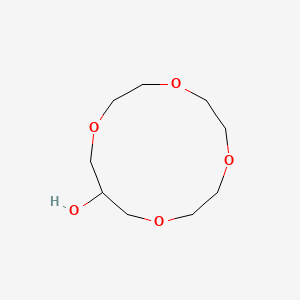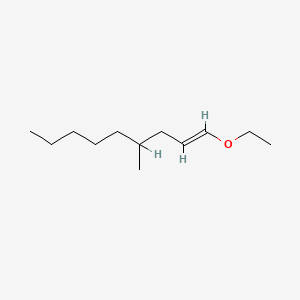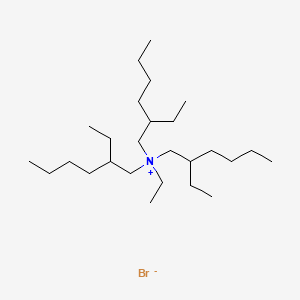
1-Propylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H10N2O2. It is characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of propylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine ring . Another method includes the use of imidazole aldehydes in ethanol as a solvent, yielding the product in reasonable yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidines and imidazolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Aplicaciones Científicas De Investigación
1-Propylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-Propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to improve insulin resistance through the activation of the PPAR-γ receptor. Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom in the ring.
Imidazolidine-2,4-dione: A closely related compound with similar chemical properties and applications.
Uniqueness: 1-Propylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the nitrogen atom enhances its lipophilicity and may influence its interaction with biological targets .
Propiedades
Número CAS |
85391-24-8 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2-4H2,1H3,(H,7,9,10) |
Clave InChI |
MZRJHJCATGZKTC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


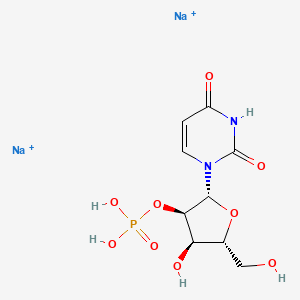
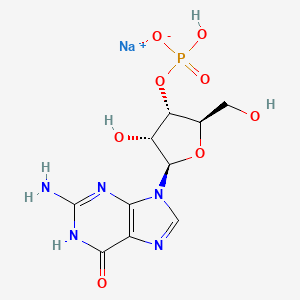
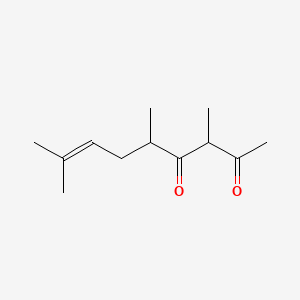

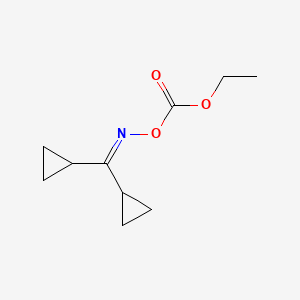
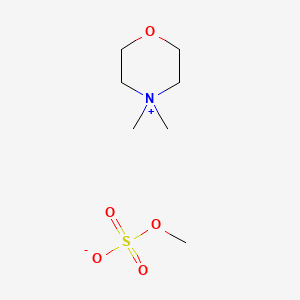


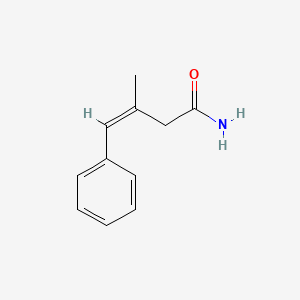
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
